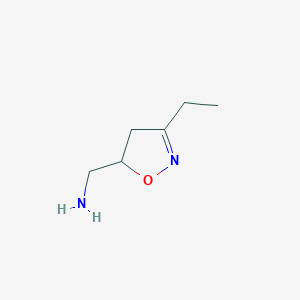![molecular formula C4H3N5OS B7821379 5-sulfanyl-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B7821379.png)
5-sulfanyl-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “5-sulfanyl-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one” is a chemical entity with significant applications in various fields. It is known for its unique structural properties and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-sulfanyl-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific reaction].
Step 3: Final product formation by [specific method].
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This involves:
Large-scale reactors: for the initial synthesis.
Purification techniques: such as distillation or crystallization.
Quality control measures: to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “5-sulfanyl-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one” undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it forms [specific products].
Reduction: Using reducing agents, it converts to [specific products].
Substitution: Reacts with [specific reagents] to form [specific products].
Common Reagents and Conditions:
Oxidizing agents: [Examples of oxidizing agents].
Reducing agents: [Examples of reducing agents].
Substitution reagents: [Examples of substitution reagents].
Major Products Formed: The major products formed from these reactions include [list of products], each with distinct properties and applications.
Scientific Research Applications
Compound “5-sulfanyl-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Plays a role in biochemical assays and studies.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of [specific industrial products].
Mechanism of Action
The mechanism by which compound “5-sulfanyl-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one” exerts its effects involves:
Molecular Targets: [Specific targets] that interact with the compound.
Pathways Involved: [Specific pathways] that are modulated by the compound.
Biochemical Interactions: Detailed interactions at the molecular level leading to [specific effects].
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Comparison:
Structural Differences: Compound “5-sulfanyl-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one” has unique structural features compared to similar compounds.
Reactivity: Exhibits different reactivity patterns under similar conditions.
Applications: While similar compounds are used in [specific applications], compound “this compound” is preferred for [specific reasons].
This detailed article provides a comprehensive overview of compound “this compound,” highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-sulfanyl-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5OS/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLORBLDFYRRZLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNNC1=NC(=NC2=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=NNNC1=NC(=NC2=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![sodium;(2S,3S,4R,5R,6R)-3-[(2S,3R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxyoxane-2-carboxylate](/img/structure/B7821394.png)

